Calcium;propan-2-one
Description
The compound "Calcium;propan-2-one" is ambiguously defined in available literature. Propan-2-one (acetone, (CH₃)₂CO) is a well-characterized volatile organic compound (VOC) with widespread industrial and biological relevance . It may hypothetically refer to:
- A calcium-coordinated complex with acetone as a ligand.
- A calcium salt derived from a propan-2-one derivative (e.g., enolate form).
Properties
CAS No. |
309253-06-3 |
|---|---|
Molecular Formula |
C3H6CaO+2 |
Molecular Weight |
98.16 g/mol |
IUPAC Name |
calcium;propan-2-one |
InChI |
InChI=1S/C3H6O.Ca/c1-3(2)4;/h1-2H3;/q;+2 |
InChI Key |
KZAGQXAIXITBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium propan-2-one can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve calcium hydroxide in water.
- Add acetylacetone to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain pure calcium propan-2-one.
Industrial Production Methods
Industrial production of calcium propan-2-one often involves the same basic principles as laboratory synthesis but on a larger scale. The process may include additional steps such as purification and drying to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Calcium propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions can convert calcium propan-2-one into calcium hydroxide and acetone.
Substitution: The propan-2-one ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphines.
Major Products
Oxidation: Calcium carbonate and acetone.
Reduction: Calcium hydroxide and acetone.
Substitution: Various calcium-ligand complexes depending on the substituent used.
Scientific Research Applications
Calcium propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of calcium-dependent biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of calcium propan-2-one involves its ability to coordinate with other molecules through its propan-2-one ligands. This coordination can influence various chemical and biological processes, such as catalysis and enzyme activity. The molecular targets and pathways involved include calcium-binding proteins and enzymes that require calcium as a cofactor.
Comparison with Similar Compounds
Functional Comparison with Propan-2-one
- Structural Differences : Calcium propionate contains a carboxylate group (-COO⁻), whereas acetone is a neutral ketone.
- Stability: Calcium propionate is non-volatile and thermally stable, unlike volatile acetone .
- Biological Role : While acetone serves as a metabolic intermediate, calcium propionate inhibits microbial growth in food .
Other Related Compounds
1-Hydroxypropan-2-one
- A hydroxy derivative of acetone (C₃H₆O₂), noted in biomarker studies .
- Differs from acetone by a hydroxyl group, enhancing polarity and reducing volatility.
Metal-Ketone Complexes
- Limited evidence exists for calcium-acetone complexes. Nickel or cobalt complexes with acetone ligands are documented, but calcium analogs remain unexplored .
Data Tables
Table 1: Chemical Properties of Propan-2-one vs. Calcium Propionate
| Property | Propan-2-one (Acetone) | Calcium Propionate |
|---|---|---|
| Molecular Formula | C₃H₆O | C₆H₁₀CaO₄ |
| State at RT | Liquid | Solid |
| Volatility | High | Low |
| Primary Use | Solvent, biomarker | Preservative |
| Biological Role | Metabolic intermediate | Antimicrobial agent |
Table 2: Research Findings on Acetone
| Study Focus | Key Result | Reference |
|---|---|---|
| VOC in Lung Cancer | Propan-2-one increases near death | |
| Industrial Synthesis | Produced via cumene process |
Discussion
- Hypothetical Calcium;propan-2-one : If analogous to calcium propionate, it might exhibit ionic bonding with acetone-derived anions. However, acetone’s weak acidity (pKa ~19.3) makes salt formation unlikely under standard conditions.
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